molecular formula C13H24O B13950417 2-(1-Methylheptyl)cyclopentanone CAS No. 54549-91-6

2-(1-Methylheptyl)cyclopentanone

Cat. No.: B13950417
CAS No.: 54549-91-6
M. Wt: 196.33 g/mol
InChI Key: VFGXVQOCGXKXDW-UHFFFAOYSA-N
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Description

2-(1-Methylheptyl)cyclopentanone is an organic compound with the molecular formula C13H24O It is a cyclopentanone derivative, characterized by the presence of a cyclopentanone ring substituted with a 1-methylheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylheptyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 1-methylheptyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of appropriate precursors. This method ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylheptyl)cyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methylheptyl)cyclopentanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylheptyl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylheptyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

54549-91-6

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-octan-2-ylcyclopentan-1-one

InChI

InChI=1S/C13H24O/c1-3-4-5-6-8-11(2)12-9-7-10-13(12)14/h11-12H,3-10H2,1-2H3

InChI Key

VFGXVQOCGXKXDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1CCCC1=O

Origin of Product

United States

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